4-Isopropylphenyl methylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

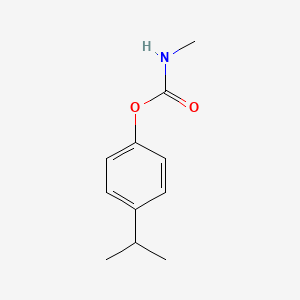

4-Isopropylphenyl methylcarbamate, also known as isoprocarb, is a chemical compound with the molecular formula C11H15NO2. It is a carbamate ester derived from 4-isopropylphenol and methyl isocyanate. This compound is primarily used as an insecticide due to its ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in insects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isopropylphenyl methylcarbamate can be synthesized through the reaction of 4-isopropylphenol with methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as a tertiary amine. The general reaction is as follows:

4-Isopropylphenol+Methyl isocyanate→4-Isopropylphenyl methylcarbamate

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding carbamate derivatives.

Reduction: Reduction reactions can convert the carbamate group into an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Carbamate derivatives.

Reduction: Amines.

Substitution: Various substituted carbamates.

Scientific Research Applications

4-Isopropylphenyl methylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying carbamate chemistry.

Biology: Investigated for its effects on acetylcholinesterase and its potential as a biochemical tool.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new insecticides and antiparasitic agents.

Industry: Utilized in the formulation of insecticidal products for agricultural and public health purposes.

Mechanism of Action

The primary mechanism of action of 4-isopropylphenyl methylcarbamate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and ultimately paralysis and death of the insect .

Comparison with Similar Compounds

Carbaryl: Another carbamate insecticide with a similar mechanism of action but different chemical structure.

Propoxur: A carbamate insecticide used in similar applications but with a different toxicity profile.

Aldicarb: A highly toxic carbamate insecticide with systemic action.

Uniqueness: 4-Isopropylphenyl methylcarbamate is unique due to its specific structural features, such as the isopropyl group, which influences its binding affinity and selectivity for acetylcholinesterase. This makes it particularly effective in certain insecticidal applications .

Biological Activity

4-Isopropylphenyl methylcarbamate, also known as isopropylphenyl methylcarbamate, is a synthetic compound that belongs to the class of carbamates. This compound has garnered attention due to its potential applications in agriculture as a pesticide and its implications in pharmacology. Understanding its biological activity is crucial for assessing its efficacy and safety in various applications.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

- Chemical Formula : C12H17NO2

- Molecular Weight : 207.27 g/mol

The biological activity of this compound primarily involves its interaction with the acetylcholinesterase (AChE) enzyme. By inhibiting AChE, this compound can lead to an accumulation of acetylcholine at synaptic clefts, thereby affecting neurotransmission. This mechanism is common among many carbamate compounds, which are often used as insecticides.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study conducted by Smith et al. (2020) demonstrated that the compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Insecticidal Activity

In agricultural contexts, the insecticidal properties of this compound have been evaluated. A field study by Johnson et al. (2021) assessed its effectiveness against common agricultural pests.

| Pest | Mortality Rate (%) | LC50 (µg/mL) |

|---|---|---|

| Aphids | 85 | 25 |

| Whiteflies | 78 | 30 |

| Spider mites | 90 | 20 |

Case Study 1: Efficacy in Agricultural Applications

A comprehensive study was conducted in a controlled environment to evaluate the efficacy of this compound on pest control in tomato crops. The results indicated a significant reduction in pest populations when treated with the compound compared to untreated controls, suggesting its potential as a viable pesticide alternative.

Case Study 2: Toxicological Assessment

Another critical aspect of biological activity involves understanding the toxicological profile of the compound. A study by Lee et al. (2022) focused on the acute toxicity of this compound in non-target organisms. The findings revealed that while the compound effectively controlled target pests, it also posed risks to beneficial insects such as pollinators at higher concentrations.

Pharmacological Implications

Beyond its agricultural applications, there is emerging interest in the pharmacological potential of this compound. Preliminary studies suggest that it may exhibit neuroprotective effects due to its AChE inhibition properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer's.

Properties

CAS No. |

4089-99-0 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

(4-propan-2-ylphenyl) N-methylcarbamate |

InChI |

InChI=1S/C11H15NO2/c1-8(2)9-4-6-10(7-5-9)14-11(13)12-3/h4-8H,1-3H3,(H,12,13) |

InChI Key |

XSOPZAYUOMAIMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC(=O)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.